molecular formula C16H16N2O2 B2466337 3-{[1-(3-methylbenzoyl)azetidin-3-yl]oxy}pyridine CAS No. 2034575-54-5

3-{[1-(3-methylbenzoyl)azetidin-3-yl]oxy}pyridine

Cat. No.: B2466337
CAS No.: 2034575-54-5
M. Wt: 268.316
InChI Key: NJFWNOUFESOLTJ-UHFFFAOYSA-N
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Description

3-{[1-(3-methylbenzoyl)azetidin-3-yl]oxy}pyridine is an organic compound that features a pyridine ring substituted with an azetidine moiety linked through an ether bond to a 3-methylbenzoyl group

Properties

IUPAC Name

(3-methylphenyl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-12-4-2-5-13(8-12)16(19)18-10-15(11-18)20-14-6-3-7-17-9-14/h2-9,15H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFWNOUFESOLTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(3-methylbenzoyl)azetidin-3-yl]oxy}pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(3-methylbenzoyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the benzoyl and pyridine rings.

    Reduction: Reduced forms of the azetidine and benzoyl groups.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

3-{[1-(3-methylbenzoyl)azetidin-3-yl]oxy}pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-{[1-(3-methylbenzoyl)azetidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[1-(3-methylbenzoyl)azetidin-3-yl]oxy}pyridine is unique due to its specific combination of a pyridine ring, azetidine moiety, and 3-methylbenzoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

3-{[1-(3-methylbenzoyl)azetidin-3-yl]oxy}pyridine is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological mechanisms, pharmacological implications, and relevant case studies associated with this compound.

The molecular formula of this compound is C16H16N2O2C_{16}H_{16}N_{2}O_{2}, with a molecular weight of approximately 268.31g/mol268.31\,g/mol. The compound features a pyridine ring linked to an azetidine moiety through an ether bond, which enhances its reactivity and biological potential.

PropertyValue
Molecular FormulaC16H16N2O2
Molecular Weight268.31 g/mol
IUPAC Name(3-methylphenyl)-(3-pyridin-4-yloxyazetidin-1-yl)methanone
InChI KeyPREWGWAKEOTOCO-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the formation of the azetidine ring followed by functionalization with the pyridine moiety. The final step includes etherification under basic conditions, which is crucial for achieving the desired structural integrity and biological activity .

The biological activity of this compound can be attributed to its interaction with various molecular targets. The azetidine ring's strain-driven reactivity allows it to modulate enzyme activity, particularly in inflammatory pathways. The pyridine moiety can participate in π-π stacking interactions and hydrogen bonding, influencing receptor binding and activity modulation .

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Anti-inflammatory Effects:
Studies have shown that compounds similar to this compound can reduce inflammation by inhibiting key enzymes involved in inflammatory responses, such as neutrophil serine proteases (NSPs). This mechanism is particularly relevant in diseases characterized by excessive neutrophil activation .

2. Antimicrobial Properties:
This compound has been explored for its potential antimicrobial effects. Its structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death .

3. Potential in Drug Discovery:
The unique structure of this compound positions it as a promising candidate in drug discovery programs aimed at developing new therapeutic agents for inflammatory diseases and infections .

Case Study 1: Neutrophil-Mediated Inflammation

A study involving a related compound demonstrated its efficacy in reducing neutrophil-mediated inflammation in rat models. The compound inhibited Cathepsin C, a key regulator of NSPs, leading to decreased NET formation and reduced tissue damage associated with inflammatory diseases such as vasculitis .

Case Study 2: Antimicrobial Testing

In vitro tests have shown that derivatives of this compound possess significant antibacterial activity against various strains of bacteria, indicating potential applications in treating bacterial infections .

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